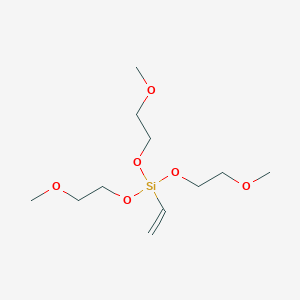

Tris(2-methoxyethoxy)vinylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78465. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethenyl-tris(2-methoxyethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5H,1,6-11H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXXJEVNDJOOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO[Si](C=C)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59688-36-7 | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59688-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5027356 | |

| Record name | Tris(2-methoxyethoxy)vinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-53-4 | |

| Record name | Vinyltris(2-methoxyethoxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-methoxyethoxy)vinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-methoxyethoxy)vinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(2-methoxyethoxy)vinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methoxyethoxy)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-METHOXYETHOXY)VINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/907I50BC2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(2-methoxyethoxy)vinylsilane: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-methoxyethoxy)vinylsilane (CAS No. 1067-53-4), a versatile organosilane, is a compound of significant interest across various scientific and industrial domains. Its unique bifunctional nature, possessing a reactive vinyl group and hydrolyzable methoxyethoxy groups, allows it to act as an effective coupling agent, adhesion promoter, and surface modifier. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It details experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, this document explores its applications, particularly focusing on its emerging role in biomedical and drug delivery systems, and discusses its toxicological profile.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the tables below, providing a clear reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₄O₆Si | [1][2][3] |

| Molecular Weight | 280.39 g/mol | [1][2] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 1.033 - 1.040 g/mL at 20-25 °C | [1][3] |

| Boiling Point | 284 - 286 °C at 760 mmHg | [3] |

| 136.2 °C at 5.5 mmHg | [1] | |

| Melting Point | -30 °C | [3] |

| Refractive Index (n20/D) | 1.427 - 1.430 | [3] |

| Flash Point | 92 - 113 °C (closed cup) | [3] |

| Vapor Pressure | 0.00381 mmHg at 25 °C | [3] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |

Table 2: Chemical and Safety Information

| Property | Value | Reference(s) |

| CAS Number | 1067-53-4 | [1][2][3] |

| IUPAC Name | ethenyl-tris(2-methoxyethoxy)silane | [2] |

| Synonyms | Vinyltris(2-methoxyethoxy)silane, VTMOEO | [4][5] |

| Purity | Typically ≥ 96-98% (GC) | [1] |

| Hazard Statements | May damage fertility or the unborn child (H360FD). Causes skin and serious eye irritation. | [4][6] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [3] |

Chemical Reactivity and Mechanisms

The utility of this compound stems from its dual reactivity. The vinyl group can participate in polymerization reactions, while the silicon atom bonded to three 2-methoxyethoxy groups is susceptible to hydrolysis.[7]

Hydrolysis and Condensation

In the presence of moisture, the methoxyethoxy groups hydrolyze to form silanol (B1196071) (Si-OH) groups and 2-methoxyethanol (B45455).[4] These silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of a polymeric network. This property is fundamental to its use as a coupling agent, where it can form covalent bonds with inorganic substrates that have surface hydroxyl groups, such as glass, silica, and metal oxides.[8]

Caption: Hydrolysis and condensation pathway of this compound.

Vinyl Group Reactivity

The vinyl group (CH₂=CH-) is susceptible to various addition reactions. This functionality allows it to copolymerize with a wide range of organic monomers, such as styrenes, acrylates, and vinyl acetate, effectively incorporating the silane moiety into the polymer backbone. This is crucial for creating hybrid organic-inorganic materials with enhanced properties.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the transesterification of a vinyltrialkoxysilane with 2-methoxyethanol.

Materials:

-

2-Methoxyethanol

-

Anhydrous potassium aluminum sulfate (B86663) (catalyst)

-

Reaction flask equipped with a magnetic stirrer, thermometer, and condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a clean, dry reaction flask, combine vinyltrimethoxysilane and 2-methoxyethanol in a molar ratio of approximately 1:3.

-

Add a catalytic amount of anhydrous potassium aluminum sulfate to the mixture.

-

Heat the reaction mixture to 70-80 °C with continuous stirring.

-

Maintain this temperature for approximately 2 hours. During this time, methanol (B129727) will be produced as a byproduct.

-

After 2 hours, gradually increase the temperature to distill off the methanol. The completion of methanol removal is indicated by a rise in the reaction mixture's temperature to around 100 °C.

-

Cool the reaction mixture to below 50 °C.

-

Filter the mixture to remove the catalyst. The filtrate is the this compound product. Purity can be assessed by gas chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is anhydrous, as the compound is moisture-sensitive.

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Analysis:

-

Expected Chemical Shifts (in CDCl₃):

-

The vinyl protons will appear as a complex multiplet between δ 5.8 and 6.2 ppm.

-

The protons of the methoxyethoxy groups will show signals around δ 3.4-3.8 ppm. The methylene (B1212753) protons adjacent to the silicon-oxygen bond will be at a different chemical shift than those adjacent to the methoxy (B1213986) group.

-

The methyl protons of the methoxy group will appear as a singlet around δ 3.4 ppm.

-

¹³C NMR Analysis:

-

Expected Chemical Shifts (in CDCl₃):

-

The vinyl carbons will be observed in the olefinic region, typically between δ 130 and 138 ppm.

-

The carbons of the methoxyethoxy groups will resonate in the range of δ 59-72 ppm.

-

The methyl carbon of the methoxy group will be found around δ 59 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: A simple and common method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): A drop of the sample can be placed directly on the ATR crystal.

Expected Absorption Bands:

-

C-H stretching (vinyl): ~3060-3020 cm⁻¹

-

C-H stretching (aliphatic): ~2980-2850 cm⁻¹

-

C=C stretching (vinyl): ~1600 cm⁻¹

-

Si-O-C stretching: A strong, broad band around 1100-1000 cm⁻¹

-

C-O-C stretching: Around 1120 cm⁻¹

-

Si-C stretching: May be observed around 1270 cm⁻¹

-

CH₂ wagging (vinyl): ~960 cm⁻¹

Applications in Drug Development and Biomedical Research

While the primary applications of this compound are in material science, its unique properties are being explored for biomedical applications, including drug delivery and surface modification of medical devices.[1]

Surface Modification of Medical Devices

The ability of this compound to form stable bonds with inorganic surfaces makes it a candidate for modifying the surfaces of medical implants and devices.[8][9] Such modifications can improve biocompatibility, reduce protein fouling, and enhance the adhesion of subsequent coatings.[8] For instance, silanization of titanium implants can create a surface that promotes angiogenesis and osteogenesis.[10]

Caption: Workflow for surface modification of medical implants using this compound.

Drug Delivery Systems

This compound can be incorporated into polymer matrices, such as hydrogels, to modulate their properties for controlled drug release.[11][12][13][14][15] The silane can act as a crosslinking agent, influencing the swelling behavior and degradation rate of the hydrogel, thereby controlling the diffusion and release of encapsulated therapeutic agents.[11] Organosilica nanoparticles synthesized from organosilanes are also being investigated as drug delivery vehicles.[16][17]

Toxicology and Safety

This compound is classified as a substance that may damage fertility or the unborn child.[4][6] Its hydrolysis product, 2-methoxyethanol, is a known reproductive toxin.[4] Therefore, it must be handled with appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, especially in well-ventilated areas.[3][4]

While comprehensive in vivo toxicological data for this specific compound is limited, studies on other organosilicon compounds suggest that their toxicity can vary depending on the specific structure and degradation products.[18] Some studies on organosilica nanoparticles have shown them to be relatively biocompatible at low concentrations.[16][17] However, the potential for reproductive toxicity necessitates careful handling and risk assessment in any application, particularly those involving potential human exposure.

Conclusion

This compound is a valuable chemical tool with a well-defined set of physical and chemical properties. Its dual reactivity makes it highly effective as a coupling agent in material science. For researchers in drug development and biomedical fields, its potential for surface modification of medical devices and in the formulation of controlled-release drug delivery systems presents exciting opportunities. However, its toxicological profile, particularly its reproductive toxicity, requires stringent safety protocols and careful consideration in the design of any biomedical application. Further research into its biocompatibility and in vivo behavior is warranted to fully realize its potential in the healthcare sector.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. gelest.com [gelest.com]

- 5. Vinyltris(2-methoxyethoxy)silane 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Medical Silicone, Silicon Pharmaceuticals | Silfluo [silfluosilicone.com]

- 10. Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How Polysilane Reinforces Safe Design in Biomedical Devices? [eureka.patsnap.com]

- 12. tchie.uni.opole.pl [tchie.uni.opole.pl]

- 13. Current Understanding of Hydrogel for Drug Release and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Material permits simultaneous, controlled release of drugs with different actions [agencia.fapesp.br]

- 15. Tissue-adhesive hydrogel for multimodal drug release to immune cells in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. In vitro and in vivo toxicity of thiolated and PEGylated organosilica nanoparticles - CentAUR [centaur.reading.ac.uk]

- 18. Genotoxicity studies on selected organosilicon compounds: in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Tris(2-methoxyethoxy)vinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Tris(2-methoxyethoxy)vinylsilane, a versatile organosilane compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the preparation of this key chemical intermediate. This document details the primary synthesis routes, purification protocols, and analytical methods for quality control, presented with clarity and technical depth.

Introduction

This compound (CAS No. 1067-53-4) is a vinyl-functional silane (B1218182) that serves as a crucial coupling agent, adhesion promoter, and crosslinking agent in a wide array of applications. Its unique structure, featuring a reactive vinyl group and three hydrolyzable 2-methoxyethoxy groups, allows it to form stable covalent bonds between organic polymers and inorganic surfaces. This property is leveraged in the manufacturing of composites, adhesives, sealants, and coatings to enhance mechanical strength, moisture resistance, and overall performance. A reliable and efficient synthesis and purification process is paramount to achieving the high purity required for these advanced applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical pathways. The most common and industrially preferred methods are transesterification and hydrosilylation.

Transesterification of Vinyltrimethoxysilane (B1682223)

The transesterification of vinyltrimethoxysilane with 2-methoxyethanol (B45455) is a widely employed method due to its high yield and selectivity. This reaction involves the exchange of the methoxy (B1213986) groups on the silicon atom with 2-methoxyethoxy groups.

Reaction:

CH₂=CHSi(OCH₃)₃ + 3 CH₃OCH₂CH₂OH ⇌ CH₂=CHSi(OCH₂CH₂OCH₃)₃ + 3 CH₃OH

A catalyst is typically used to drive the reaction to completion. The continuous removal of the methanol (B129727) byproduct is essential to shift the equilibrium towards the product side.

Experimental Protocol: Transesterification

A detailed experimental protocol for the transesterification synthesis is outlined below:

-

Reactant Charging: A reaction vessel equipped with a mechanical stirrer, a heating mantle, a distillation column, and an inert gas inlet is charged with vinyltrimethoxysilane and a slight excess of 2-methoxyethanol.

-

Catalyst Addition: A suitable catalyst, such as potassium aluminum sulfate (B86663) or a titanate catalyst, is added to the reaction mixture.

-

Reaction Execution: The mixture is heated to a temperature of 120-140°C with continuous stirring under an inert atmosphere (e.g., nitrogen).

-

Methanol Removal: As the reaction proceeds, the methanol byproduct is continuously removed by distillation through the packed column. The progress of the reaction can be monitored by measuring the amount of methanol collected.

-

Reaction Completion and Catalyst Removal: Once the theoretical amount of methanol has been collected, the reaction is considered complete. The reaction mixture is then cooled, and the catalyst is removed by filtration.

-

Purification: The crude product is then purified by fractional vacuum distillation to obtain high-purity this compound.

dot

Caption: Transesterification Synthesis Workflow

Hydrosilylation

Another synthetic route involves the hydrosilylation of a suitable silane with acetylene (B1199291). This method directly forms the silicon-vinyl bond. While effective, this process often requires handling gaseous acetylene under pressure and the use of precious metal catalysts, such as platinum complexes.

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, catalyst residues, and byproducts. Fractional vacuum distillation is the most effective method for obtaining a high-purity product.

Experimental Protocol: Fractional Vacuum Distillation

-

Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a heating mantle, a Vigreux or packed column, a condenser, and receiving flasks is assembled.

-

Charging the Crude Product: The crude this compound obtained after catalyst removal is charged into the distillation flask.

-

Applying Vacuum: The system is evacuated to a low pressure, typically in the range of 1-10 mmHg.

-

Heating and Fraction Collection: The distillation flask is gently heated. The temperature and pressure are carefully monitored.

-

Low-boiling fraction: Any residual low-boiling impurities (e.g., unreacted 2-methoxyethanol) are distilled first and collected in a separate receiving flask.

-

Main fraction: As the temperature increases, the desired product, this compound, will begin to distill. The fraction is collected at a constant temperature and pressure. The boiling point of this compound is approximately 136.2 °C at 5.5 mmHg.[1]

-

High-boiling fraction: Any high-boiling residues are left in the distillation flask.

-

-

Product Collection and Storage: The purified product is collected in a clean, dry receiving flask and should be stored under an inert atmosphere to prevent hydrolysis.

dot

Caption: Purification by Fractional Vacuum Distillation

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis and purification of this compound based on the transesterification method.

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Materials | Vinyltrimethoxysilane, 2-Methoxyethanol | |

| Catalyst | Potassium aluminum sulfate | |

| Reaction Temperature | 120-140 °C | |

| Yield | >95% | |

| Purification | ||

| Method | Fractional Vacuum Distillation | |

| Boiling Point | 136.2 °C @ 5.5 mmHg | [1] |

| Purity (Post-distillation) | >98% (by GC) | [2] |

Quality Control and Analytical Methods

The purity of this compound is typically assessed using gas chromatography (GC) with a flame ionization detector (FID).

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is suitable.

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: An initial temperature of 80-100 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium or Nitrogen

Gas chromatography-mass spectrometry (GC-MS) can be employed to identify any impurities present in the final product.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The transesterification of vinyltrimethoxysilane with 2-methoxyethanol followed by fractional vacuum distillation stands out as a highly efficient and scalable method for producing this important organosilane with high purity. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers and professionals engaged in the synthesis and application of functionalized silanes. Adherence to these methods will enable the consistent production of high-quality this compound for advanced material applications.

References

An In-depth Technical Guide to 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4): Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenylacetonitrile (B126087) (CAS 93-17-4), a key chemical intermediate in the pharmaceutical industry. This document details its chemical and physical properties, spectral data, synthesis, and significant applications, with a focus on its role in the synthesis of major pharmaceutical compounds. Detailed experimental protocols for its synthesis and subsequent reactions are provided to support research and development efforts.

Core Properties of 3,4-Dimethoxyphenylacetonitrile

3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile or veratryl cyanide, is a crucial building block in organic synthesis, particularly for complex molecular architectures in medicinal chemistry.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 3,4-Dimethoxyphenylacetonitrile are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 177.20 g/mol | [1][2][3] |

| Appearance | White to off-white or pale yellow crystalline solid | [4][5][6] |

| Melting Point | 62-63.5 °C | [2] |

| Boiling Point | 171-178 °C at 10 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol (B145695), and ether. | [4] |

| Flash Point | >110 °C (>230 °F) | |

| Refractive Index | 1.512 | |

| LogP | 1.19 |

Spectral Data

Comprehensive spectral data is critical for the identification and quality control of 3,4-Dimethoxyphenylacetonitrile.

| Spectral Data Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 6.86 (d), 6.85 (s), 6.81 (dd), 3.88 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 3.69 (s, 2H, CH₂CN) |

| ¹³C NMR (CDCl₃) | δ 149.3, 148.8, 122.9, 121.2, 118.2, 112.4, 111.5, 56.0, 55.9, 22.8 |

| Infrared (IR) | Characteristic peaks for C≡N (nitrile) stretch, C-O (ether) stretch, and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 177 |

Synthesis of 3,4-Dimethoxyphenylacetonitrile

The synthesis of 3,4-Dimethoxyphenylacetonitrile can be achieved through a multi-step process, a common route for which is detailed below.

Figure 1: Synthetic pathway for 3,4-Dimethoxyphenylacetonitrile.

Experimental Protocol for Synthesis

Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde [1][7][8]

-

In a suitable reaction vessel, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of potassium dihydrogen phosphate (B84403) (KH₂PO₄), 100 mL of purified water, and 100 mL of toluene.

-

Stir the mixture at 15°C for 3 hours.

-

After the reaction period, transfer the mixture to a separatory funnel and separate the toluene layer.

-

Extract the aqueous layer with an additional 20 mL of toluene.

-

Combine the organic layers. This toluene solution of 3,4-dimethoxyphenylacetaldehyde (HPLC Purity: 99.2%) is used directly in the next step.

Step 2: Aldoxime Formation to yield 3,4-Dimethoxyphenylacetaldoxime [1][7]

-

To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of sodium bicarbonate (NaHCO₃) and 13.9 g (0.2 mol) of hydroxylamine (B1172632) hydrochloride (HONH₃Cl).

-

Stir the reaction mixture at 15°C for 3 hours.

-

Add 100 mL of purified water and separate the toluene layer.

-

Extract the aqueous layer with 20 mL of toluene.

-

Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). The resulting toluene solution contains 3,4-dimethoxyphenylacetaldoxime (HPLC Purity: 99.3%).[1][7]

Step 3: Dehydration and Crystallization to afford 3,4-Dimethoxyphenylacetonitrile [1][7][8]

-

To the dried toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7 g (0.03 mol) of potassium hydroxide (B78521) (KOH), 1.3 g (0.004 mol) of tetrabutylammonium (B224687) bromide (TBAB), and 10 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Reflux the mixture for 30 minutes.

-

After cooling, add 100 mL of purified water and adjust the pH to 7 with glacial acetic acid.

-

Separate the toluene layer and extract the aqueous layer with 20 mL of toluene.

-

Combine the organic layers and wash with 100 mL of purified water.

-

Dry the organic solution over anhydrous MgSO₄ and concentrate under reduced pressure to obtain a yellow oil.

-

Add 65 mL of absolute ethanol and induce crystallization by cooling to -5°C for 8 hours.

-

Filter the resulting white solid, rinse with ice-cold ethanol, to yield 3,4-dimethoxyphenylacetonitrile (Yield: 85.24%, HPLC Purity: 99%).[1][7]

Applications in Drug Development

3,4-Dimethoxyphenylacetonitrile is a pivotal intermediate in the synthesis of several notable pharmaceutical drugs, primarily Verapamil and Papaverine (B1678415).

Synthesis of Verapamil

Verapamil is a calcium channel blocker used to treat hypertension, angina, and certain cardiac arrhythmias.[7][8] The synthesis involves the alkylation of 3,4-dimethoxyphenylacetonitrile.

Figure 2: Synthetic pathway for Verapamil.

Experimental Protocol: Key Alkylation Step in Verapamil Synthesis

The synthesis of the core structure of Verapamil involves a two-step process starting with the alkylation of 3,4-dimethoxyphenylacetonitrile to introduce the isopropyl group, followed by condensation with a substituted amine chain.

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile [9]

-

A mixture of 3,4-dimethoxyphenylacetonitrile and 2-bromopropane is reacted in the presence of a strong base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF).

-

Microwave-assisted synthesis using tetraethylammonium (B1195904) bromide (TEBA) as a phase-transfer catalyst has been reported to provide a 64.5% yield in 6 minutes at a microwave power of 30 mA.[9]

Step 2: Condensation to form Verapamil [10]

-

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile is condensed with N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in the presence of sodium amide (NaNH₂) in refluxing toluene to yield Verapamil.[10]

Synthesis of Papaverine

Papaverine, an opium alkaloid, is used as a muscle relaxant.[11][12] Its synthesis can be achieved via a pathway involving 3,4-dimethoxyphenylacetonitrile.

References

- 1. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 2. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile - Google Patents [patents.google.com]

- 4. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]

- 5. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | 20850-49-1 | Benchchem [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Results from Drug-Drug Interaction Studies In Vitro and In Vivo Investigating the Effect of Finerenone on the Pharmacokinetics of Comedications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

Tris(2-methoxyethoxy)vinylsilane: A Technical Safety Guide for Laboratory Professionals

An In-depth Review of Safety Data Sheet (SDS) Information for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Tris(2-methoxyethoxy)vinylsilane (CAS No. 1067-53-4), a versatile silane (B1218182) coupling agent. The following sections detail its physical and chemical properties, toxicological profile, and recommended handling procedures, drawing directly from publicly available Safety Data Sheets (SDS). This document is intended to supplement, not replace, official SDS documentation and institutional safety protocols.

Core Safety & Physical Data

This compound is a combustible liquid that may cause serious health effects, including potential damage to fertility or an unborn child.[1][2][3][4] It is also known to cause skin and serious eye irritation.[1] The substance reacts with water and is soluble in it, which has implications for both its use and for spill cleanup procedures.[4][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from multiple safety data sheets. These values are essential for safe handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄O₆Si | [1][4][6] |

| Molecular Weight | 280.39 g/mol | [1][6][7][8][9] |

| Appearance | Light yellow to colorless liquid | [5][6] |

| Odor | Characteristic | [1] |

| Melting Point | -30 °C / -22 °F | [5] |

| Boiling Point | 285 °C / 545 °F | [5] |

| 136.2 °C @ 5.5 mmHg | [2][6][7][9] | |

| Flash Point | 92 °C / 197.6 °F | [4][5] |

| 113 °C / 235.4 °F (closed cup) | [2][9] | |

| Density | 1.030 - 1.034 g/mL at 25 °C | [2][4][7][9] |

| 1.035 - 1.050 at 20 °C | [6] | |

| Vapor Pressure | 0.00381 mmHg at 25°C | [2] |

| Water Solubility | Reacts with water | [4] |

| Refractive Index | n20/D 1.43 (lit.) | [7][9] |

| n25/D 1.4260-1.4280 | [6] |

Toxicological and Ecological Information

This compound is classified as a reproductive toxicity Category 1B substance, indicating it may damage fertility or the unborn child.[3][4] The hydrolysis of this material in contact with moisture can liberate methoxyethanol, which is a known reproductive toxin.[1] Caution is advised for all handling procedures, particularly for individuals of childbearing potential.[1]

Toxicological Data

| Endpoint | Value | Species | Source(s) |

| Oral LD50 | 2960 mg/kg | Rat | [4] |

| Dermal LD50 | > 2000 mg/kg | Rat | [4] |

Ecological Data

| Endpoint | Value | Species | Exposure Time | Source(s) |

| LC50 (Fish) | > 100 mg/L | Danio rerio (Zebra fish) | 96 hours (semi-static) | [5] |

Experimental Protocols

The quantitative data presented in safety data sheets are typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the American Society for Testing and Materials (ASTM). While the specific experimental details are not provided in the SDS, the methodologies would conform to internationally recognized guidelines for chemical safety testing. For instance, acute toxicity studies (LD50) generally follow OECD Test Guideline 401, 402, or 403 (for oral, dermal, or inhalation routes, respectively). Flash point is often determined using methods like ASTM D93 (Pensky-Martens Closed Cup Tester).

Handling and Emergency Procedures

Proper handling and emergency preparedness are critical when working with this compound. The following diagrams illustrate the recommended workflows for personal protection and spill response.

Personal Protective Equipment (PPE) Workflow

It is mandatory to wear appropriate personal protective equipment to minimize exposure. This includes chemical goggles, neoprene or nitrile rubber gloves, and suitable protective clothing.[1] A NIOSH-certified organic vapor respirator is recommended where inhalation exposure may occur.[1]

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Spill Response Workflow

In the event of a spill, immediate and appropriate action must be taken to prevent wider contamination and exposure. The area should be evacuated, and all ignition sources must be removed.[4]

Caption: Logical workflow for responding to a spill of this compound.

Storage and Incompatibilities

Proper storage is crucial for maintaining the chemical's stability and ensuring safety.

-

Storage Conditions : Store in a dry, cool, and well-ventilated place.[3][5] Keep containers tightly closed and store locked up.[1][2][3][5] The material is moisture-sensitive.[10]

-

Incompatible Materials : Keep away from strong oxidizing agents and strong bases.[1][5]

-

Hazardous Decomposition : The material decomposes in contact with moist air or water, liberating methoxyethanol.[1] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5] Hazardous polymerization can occur if the product is heated above 120°C.[1]

First Aid Measures

Immediate medical attention is required in case of significant exposure.[5]

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical advice.[2][5]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing.[2]

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration.[2][5]

-

Ingestion : Do NOT induce vomiting.[5] Call a physician or poison control center immediately.[5]

This guide is intended for informational purposes for professionals trained in handling hazardous chemicals. Always refer to the most current Safety Data Sheet provided by the manufacturer and follow all applicable safety regulations.

References

- 1. gelest.com [gelest.com]

- 2. cfmats.com [cfmats.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Tris(2-methoxyethoxy)(vinyl)silane 98 1067-53-4 [sigmaaldrich.com]

- 8. This compound | C11H24O6Si | CID 14025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. トリス(2-メトキシエトキシ)(ビニル)シラン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. sicosil.com [sicosil.com]

An In-Depth Technical Guide to the Hydrolysis Mechanism of Tris(2-methoxyethoxy)vinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core hydrolysis mechanism of Tris(2-methoxyethoxy)vinylsilane. It is intended for an audience with a technical background in chemistry, materials science, and drug development. This document details the reaction pathways, influential factors, and analytical methodologies for studying this process, presenting quantitative data in a structured format and illustrating key concepts with diagrams.

Introduction

This compound is a vinyl-functional organosilane that serves as a versatile coupling agent and adhesion promoter in a wide range of applications, including the formulation of advanced materials for drug delivery systems.[1] Its efficacy is fundamentally linked to its hydrolysis, a process where the alkoxy groups are replaced by hydroxyl groups, forming reactive silanols.[1] These silanols can then condense to form stable siloxane bonds (Si-O-Si), either with other silanol (B1196071) molecules or with hydroxyl groups on the surface of inorganic substrates.[1] Understanding the kinetics and mechanism of this hydrolysis is critical for controlling the performance and stability of materials derived from this silane. A key feature of this compound is that its 2-methoxyethoxy groups hydrolyze more slowly than the methoxy (B1213986) or ethoxy groups found in other common vinylsilanes, which can be advantageous in moisture-sensitive applications.

The Core Hydrolysis Mechanism

The hydrolysis of this compound is a multi-step process that is catalyzed by either acid or base. The overall reaction involves the cleavage of the silicon-oxygen bond of the alkoxy groups and the formation of a new silicon-oxygen bond with a hydroxyl group from water.

The hydrolysis proceeds in a stepwise manner, with the three 2-methoxyethoxy groups being replaced sequentially. The primary hydrolysis product is vinylsilanetriol, and the byproduct is 2-methoxyethanol.[2]

General Reaction Scheme

The overall hydrolysis reaction can be represented as follows:

CH₂=CH-Si(OCH₂CH₂OCH₃)₃ + 3H₂O ⇌ CH₂=CH-Si(OH)₃ + 3HOCH₂CH₂OCH₃

This equilibrium is followed by the condensation of the resulting vinylsilanetriol, which can occur in two ways:

-

Self-condensation: Reaction with other vinylsilanetriol molecules to form a polysiloxane network.

-

Surface Reaction: Reaction with hydroxyl groups on an inorganic surface to form a covalent bond.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of the oxygen atom in one of the 2-methoxyethoxy groups. This protonation makes the alkoxy group a better leaving group, facilitating the nucleophilic attack by a water molecule on the silicon atom.

A probable mechanism for the acid-catalyzed hydrolysis is depicted below.[3]

Acid-Catalyzed Hydrolysis Pathway (R = CH₂CH₂OCH₃)

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. This forms a pentacoordinate silicon intermediate, which then expels an alkoxide ion. The resulting silanol is then deprotonated by the base to form a silanolate, and the released alkoxide is protonated by water.

References

In-Depth Technical Guide: Thermal Stability of Tris(2-methoxyethoxy)vinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tris(2-methoxyethoxy)vinylsilane

This compound (CAS No. 1067-53-4) is a bifunctional organosilane possessing a vinyl group and three methoxyethoxy groups. This structure allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a valuable component in adhesives, sealants, coatings, and polymer composites. A key performance characteristic of this silane (B1218182) is its contribution to the thermal stability of the materials it is incorporated into.

General Principles of Silane Thermal Stability

The thermal stability of silane coupling agents is influenced by their molecular structure. The general order of thermal stability is related to the position of the organic functional group relative to the silicon atom. Gamma-substituted silanes, where the functional group is separated from the silicon atom by three carbon atoms, generally exhibit sufficient thermal stability for many industrial applications.[1] They can often withstand short-term processing temperatures up to 350°C and continuous exposure at 160°C.[1][2]

Factors that can influence the thermal stability of silanes include:

-

Substitution on the Silicon Atom: Electron-withdrawing groups can decrease thermal stability, while electropositive groups may enhance it.[3]

-

Steric Hindrance: Bulky groups around the silicon atom can influence reaction rates and thermal behavior.

-

Presence of Catalysts: Traces of acids or bases can catalyze decomposition or rearrangement reactions at elevated temperatures.

Thermal Behavior of this compound

Direct TGA or DSC data for pure this compound is not prominently available in the reviewed literature. However, information from safety data sheets (SDS) and related studies provides insights into its thermal limitations and decomposition characteristics.

Key Observations:

-

Hazardous Polymerization: Safety data sheets indicate that hazardous polymerization can occur if the product is heated to temperatures above 120°C.[4] This suggests an upper limit for its safe handling and processing in its neat form.

-

Thermal Decomposition Products: Upon exposure to elevated temperatures or open flame, irritating fumes and organic acid vapors may be generated.[4] The hazardous decomposition products include organic acid vapors, methoxyethanol, and silicon dioxide.[4]

-

Hydrolytic Stability: Like other alkoxysilanes, this compound is susceptible to hydrolysis in the presence of moisture.[5][6] This reaction is often the first step in its function as a coupling agent but can also be a degradation pathway if not controlled. The hydrolysis of alkoxysilanes is catalyzed by both acids and bases.[5]

Table 1: Physical Properties Related to Thermal Stability

| Property | Value | Source(s) |

| Boiling Point | 136.2 °C @ 5.5 mmHg | [7] |

| Flash Point | 113 °C (closed cup) | [7] |

| Hazardous Polymerization | Can occur above 120°C | [4] |

| Hazardous Decomposition Products | Organic acid vapors, Methoxyethanol, Silicon dioxide | [4] |

Experimental Protocols for Assessing Thermal Stability

While specific data for this compound is elusive, the following are standard experimental protocols used to evaluate the thermal stability of silane coupling agents and the composites they are part of.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

A small, precisely weighed sample of the material is placed in a TGA crucible (typically platinum or alumina).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).

-

The atmosphere within the furnace is controlled, typically using an inert gas like nitrogen or an oxidative gas like air.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots percentage weight loss versus temperature, from which the onset of decomposition and other characteristic temperatures can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition.

Methodology:

-

A small, weighed sample is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a controlled rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve plots heat flow versus temperature, with peaks indicating endothermic or exothermic events.

Role in Enhancing Polymer Composite Thermal Stability

This compound is frequently used to improve the thermal stability of polymer composites. By forming a stable covalent bridge between the inorganic filler and the organic polymer matrix, it enhances the overall integrity of the composite material at elevated temperatures. Studies on polymer composites have shown that the addition of silane coupling agents can lead to a significant reduction in mass loss during thermal testing.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for evaluating the thermal stability of a silane coupling agent and the mechanism of its action in a polymer composite.

Caption: Workflow for Thermal Stability Evaluation.

Caption: Silane Coupling Agent Mechanism.

Conclusion

While direct quantitative data on the thermal decomposition of pure this compound is not widely published, its thermal behavior can be inferred from its physical properties and its known reactivity. It is stable for use in many applications but has a defined temperature limit, above which hazardous polymerization and decomposition can occur. Its primary role in the context of thermal stability is as an additive in polymer composites, where it significantly enhances the thermal resistance of the final material by creating a robust interface between the organic and inorganic components. For critical applications, it is recommended that users conduct their own thermal analysis to determine the specific thermal performance within their unique formulations.

References

- 1. gelest.com [gelest.com]

- 2. Couplingagents | PDF [slideshare.net]

- 3. gelest.com [gelest.com]

- 4. gelest.com [gelest.com]

- 5. gelest.com [gelest.com]

- 6. dakenchem.com [dakenchem.com]

- 7. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Tris(2-methoxyethoxy)vinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Tris(2-methoxyethoxy)vinylsilane (CAS No. 1067-53-4), a versatile organosilane coupling agent. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the controlled use of this silane (B1218182) is critical. The guide summarizes available solubility data, details experimental protocols for solubility determination, and provides a visual workflow for assessing solubility.

Executive Summary

This compound is a bifunctional organosilane featuring a vinyl group and three methoxyethoxy groups. This structure allows it to act as a molecular bridge between organic polymers and inorganic surfaces, making it a valuable component in adhesives, sealants, coatings, and composite materials. Understanding its solubility in various solvents is paramount for its effective application, formulation, and for predicting its behavior in different chemical environments. This guide consolidates the currently available qualitative solubility information and presents a standardized methodology for its quantitative determination.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, a qualitative understanding of its solubility in a range of solvents has been established through various technical data sheets and chemical databases. The following table summarizes this information.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description | Citation |

| Organic Solvents | General | Soluble in most organic solvents. | |

| Alcohols | Soluble | ||

| Ketones | Soluble | ||

| Esters | Soluble | ||

| Hydrocarbons | Soluble | ||

| Halogenated Solvents | Chloroform | Slightly Soluble | [1][2] |

| Polar Protic Solvents | Methanol | Slightly Soluble | [1][2] |

| Aqueous Solvents | Water | Insoluble; Reacts with water (hydrolysis). | [1][2][3] |

Note: The term "soluble" in this context generally implies miscibility or the ability to form a homogeneous solution at typical concentrations used in formulations.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the systematic determination of the solubility of this compound. These methods are adapted from established procedures for determining the solubility of silane coupling agents.

Qualitative Solubility Assessment (Rapid Screening)

This method provides a quick assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of analytical grade solvents

-

Small glass vials (e.g., 4 mL) with caps

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the selected solvent to a clean, dry vial.

-

Add 100 µL of this compound to the solvent.

-

Cap the vial securely and vortex the mixture for 30-60 seconds.

-

Visually inspect the solution against a light and dark background.

-

Record observations based on the following criteria:

-

Miscible/Soluble: The mixture forms a single, clear, and homogeneous phase.

-

Partially Soluble: The mixture is cloudy, or two phases are present, but the volume of the silane phase has noticeably decreased.

-

Insoluble: The silane remains as a distinct, separate phase with no apparent mixing.

-

Quantitative Gravimetric Solubility Determination

This method is adapted from established gravimetric techniques and is designed to provide a precise measure of solubility at a given temperature.[4]

Materials:

-

This compound

-

Selected analytical grade solvent

-

Sealed, temperature-controlled shaker or water bath

-

Thermostatically controlled oven

-

Analytical balance (readable to 0.1 mg)

-

Glass flasks with stoppers

-

Syringes and solvent-resistant membrane filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass evaporating dishes

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add a measured volume of the chosen solvent to a glass flask.

-

Add an excess of this compound to the solvent to create a slurry. The presence of undissolved silane is essential to ensure saturation.

-

Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, cease agitation and allow the undissolved silane to settle.

-

Carefully withdraw a known volume (e.g., 5-10 mL) of the clear supernatant using a syringe.

-

Attach a solvent-resistant filter to the syringe and dispense the saturated solution into a pre-weighed evaporating dish. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without degrading the silane (a preliminary thermogravimetric analysis can determine the optimal temperature).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried silane residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved silane by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: A flowchart outlining the key steps in both qualitative and quantitative solubility determination for this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in publicly accessible literature, its qualitative solubility profile indicates good compatibility with a wide range of common organic solvents and reactivity with water. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflow visualization further clarifies the logical progression of a comprehensive solubility study. This guide serves as a foundational resource for scientists and researchers, enabling more informed decisions in the formulation and application of this versatile silane coupling agent.

References

Spectroscopic Profile of Tris(2-methoxyethoxy)vinylsilane: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for Tris(2-methoxyethoxy)vinylsilane (CAS No. 1067-53-4), a versatile organosilane compound used as a coupling agent and adhesion promoter. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Properties

-

IUPAC Name: ethenyl-tris(2-methoxyethoxy)silane[1]

-

Molecular Formula: C₁₁H₂₄O₆Si[1]

-

Molecular Weight: 280.39 g/mol [1]

-

Appearance: Colorless transparent liquid.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS), reveals characteristic fragmentation patterns of the molecule.

| Property | Value |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragments (m/z) | 205, 117, 206, 45 |

| Database Reference | NIST Mass Spectrometry Data Center[1] |

Table 1: Key mass spectrometry fragmentation data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific, comprehensive peak lists with chemical shifts and coupling constants are best obtained by direct analysis of the spectra, the expected resonances are described below. Full spectra are available for viewing in the SpectraBase and ChemicalBook databases.[1][2][3]

2.2.1. ¹H NMR Spectroscopy

| Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| CH₂=CH-Si | 5.8 - 6.2 | Multiplet |

| Si-O-CH₂- | ~3.9 | Triplet |

| -CH₂-O-CH₃ | ~3.6 | Triplet |

| -O-CH₃ | ~3.4 | Singlet |

| Database Reference | SpectraBase, ChemicalBook | - |

Table 2: Predicted ¹H NMR chemical shifts for this compound.

2.2.2. ¹³C NMR Spectroscopy

| Assignment | Expected Chemical Shift (ppm) |

| CH₂=CH-Si | 130 - 140 |

| Si-O-CH₂- | ~62 |

| -CH₂-O-CH₃ | ~72 |

| -O-CH₃ | ~59 |

| Database Reference | SpectraBase, ChemicalBook[1][2] |

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. Full spectra are available for viewing in the SpectraBase and ChemicalBook databases.[1][4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | =C-H stretch (vinyl) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| ~1600 | C=C stretch (vinyl) |

| ~1400 | C-H bend (vinyl) |

| 1100 - 1000 | Si-O-C and C-O-C stretches |

| Technique | Between Salts / ATR-IR[1] |

| Database Reference | SpectraBase, ChemicalBook[1][4] |

Table 4: Key IR absorption bands for this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent with a known chemical shift allows for accurate referencing.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

A larger number of scans is typically required (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid Film):

-

As this compound is a liquid, the simplest method is to prepare a neat thin film.[1]

-

Place one drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the prepared salt plate assembly into the sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Introduction (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The GC will separate the compound from any impurities before it enters the MS.

-

-

Instrumentation: A standard GC-MS system equipped with an Electron Ionization (EI) source.

-

Ionization and Analysis:

-

As the compound elutes from the GC column, it is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

-

Data Acquisition: The detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | C11H24O6Si | CID 14025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 13C NMR spectrum [chemicalbook.com]

- 3. Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 1H NMR [m.chemicalbook.com]

- 4. Vinyl tris(2-methoxyethoxy) silane(1067-53-4) IR Spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Surface Modification of Nanoparticles with Tris(2-methoxyethoxy)vinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical process in tailoring their physicochemical properties for a wide range of applications in drug delivery, bioimaging, and diagnostics.[1][2][3] Tris(2-methoxyethoxy)vinylsilane is a versatile organosilane coupling agent used to introduce reactive vinyl groups onto the surface of nanoparticles, particularly those with hydroxyl groups such as silica (B1680970) and metal oxides.[4] This functionalization enhances the stability and dispersibility of nanoparticles and provides a platform for the covalent attachment of therapeutic agents, targeting moieties, and polymers through reactions like thiol-ene "click" chemistry and radical polymerization.[4][5]

The unique structure of this compound, with its three methoxyethoxy groups, allows for hydrolysis and subsequent condensation with surface hydroxyl groups on nanoparticles, forming stable siloxane bonds.[4] The terminal vinyl group serves as a reactive handle for further chemical modifications, enabling the development of sophisticated nanoparticle systems for targeted and controlled drug release.[4][5][6]

Key Features and Advantages:

-

Enhanced Stability: The silane (B1218182) coating can improve the dispersion and prevent the aggregation of nanoparticles in various media.[2]

-

Biocompatibility: Silica-based nanoparticles are generally considered biocompatible, and surface modification can further modulate their interaction with biological systems.[5]

-

Versatile Functionality: The vinyl groups introduced on the nanoparticle surface are amenable to a variety of subsequent chemical reactions, allowing for the attachment of a wide range of molecules.[4][5]

-

Improved Drug Loading: The modified surface can enhance the loading capacity of certain therapeutic agents.[1]

Applications

-

Drug Delivery: Modified nanoparticles can be loaded with therapeutic agents for targeted and controlled release, potentially reducing systemic toxicity and improving therapeutic outcomes.[6]

-

Bioimaging: The attachment of fluorescent dyes or contrast agents to the functionalized surface enables the use of these nanoparticles in various imaging modalities.

-

Composite Materials: The enhanced compatibility of modified nanoparticles with polymer matrices makes them suitable for the development of advanced composite materials with improved mechanical and thermal properties.[4]

Quantitative Data Summary

The following tables summarize the expected quantitative data from the characterization of nanoparticles before and after surface modification with this compound and their subsequent use in drug delivery applications.

Table 1: Physicochemical Properties of Nanoparticles Before and After Modification with this compound

| Parameter | Unmodified Nanoparticles | Modified Nanoparticles |

| Average Particle Size (nm) | 100 ± 10 | 110 ± 12 |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 |

| Zeta Potential (mV) at pH 7.4 | -25 ± 5 | -15 ± 5 |

| Surface Vinyl Group Density (groups/nm²) | N/A | 1 - 5 |

Table 2: Drug Loading and Release Characteristics of this compound-Modified Nanoparticles

| Parameter | Value |

| Model Drug | Doxorubicin |

| Drug Loading Content (wt%) | 5 - 15 |

| Encapsulation Efficiency (%) | 70 - 90 |

| In Vitro Release at pH 5.5 (48h, %) | 60 - 80 |

| In Vitro Release at pH 7.4 (48h, %) | 20 - 40 |

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles which serve as the core for surface modification.

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Ethanol (B145695) (absolute)

-

Ammonium (B1175870) hydroxide (B78521) solution (28-30%)

-

Deionized water

Procedure:

-

In a flask, prepare a mixture of ethanol and deionized water.

-

Add ammonium hydroxide to the ethanol-water mixture and stir to ensure homogeneity.

-

Rapidly add TEOS to the stirring solution.

-

Continue stirring the reaction mixture at room temperature for 12 hours. The solution will become turbid as silica nanoparticles form.[5]

-

Collect the silica nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.[5]

-

The purified silica nanoparticles can be redispersed in ethanol or water for storage and further modification.[5]

Protocol 2: Surface Modification with this compound

This protocol details the covalent attachment of vinyl groups to the surface of pre-synthesized silica nanoparticles.

Materials:

-

Silica nanoparticles

-

This compound

-

Anhydrous toluene (B28343)

-

Triethylamine (B128534) (optional, as a catalyst)

-

Nitrogen or Argon gas

Procedure:

-

Dry the silica nanoparticles under vacuum to remove any adsorbed water.

-

Disperse the dried nanoparticles in anhydrous toluene in a round-bottom flask.

-

Place the flask under an inert atmosphere (nitrogen or argon).

-

Add this compound to the nanoparticle suspension. The amount can be varied to control the degree of surface functionalization.

-

If desired, add a small amount of triethylamine to catalyze the reaction.[5]

-

Reflux the mixture with stirring for 12-24 hours under an inert atmosphere.[5]

-

Allow the reaction mixture to cool to room temperature.

-

Collect the vinyl-functionalized silica nanoparticles by centrifugation.[5]

-

Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted silane.[5]

-

Dry the modified nanoparticles under vacuum.[5]

Protocol 3: Thiol-Ene "Click" Reaction for Post-Functionalization

This protocol provides a general method for attaching thiol-containing molecules (e.g., drugs, targeting ligands) to the vinyl-functionalized nanoparticles.

Materials:

-

Vinyl-functionalized silica nanoparticles

-

Thiol-containing molecule of interest

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

-

An appropriate solvent (e.g., ethanol, isopropanol)

-

UV lamp (365 nm)

Procedure:

-

Disperse the vinyl-functionalized nanoparticles in the chosen solvent.

-

Add the thiol-containing molecule and the photoinitiator to the suspension.

-

Stir the mixture and expose it to UV light (365 nm) for a specified period (e.g., 1-4 hours) to initiate the thiol-ene reaction.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles with the solvent to remove unreacted reagents.

-

Dry the final product under vacuum.

Protocol 4: General Drug Loading Protocol

This protocol outlines a general method for loading therapeutic agents onto the surface-modified nanoparticles.

Materials:

-

This compound-modified nanoparticles

-

Drug of interest

-

A compatible solvent

Procedure:

-

Dissolve the drug in a suitable solvent.

-

Add the drug solution to a suspension of the modified nanoparticles.

-

Stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow for drug loading through physical adsorption or covalent bonding.[5]

-

Collect the drug-loaded nanoparticles by centrifugation.[5]

-

Wash the nanoparticles with the solvent to remove any unloaded drug.[5]

-

Dry the drug-loaded nanoparticles.[5]

Characterization of Modified Nanoparticles

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of vinyl groups on the nanoparticle surface.

-

Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface.[7]

-

Dynamic Light Scattering (DLS) and Zeta Potential Measurement: To determine the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles before and after modification.[7]

-

Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

Diagrams

Caption: Experimental workflow for nanoparticle modification.

Caption: Targeted drug delivery signaling pathway.

References

Application Notes and Protocols: Silanization of Glass Substrates with Tris(2-methoxyethoxy)vinylsilane

Abstract

This document provides a detailed protocol for the functionalization of glass substrates using Tris(2-methoxyethoxy)vinylsilane. This vinyl-functional silane (B1218182) is a versatile coupling agent used to modify inorganic surfaces, such as glass, to improve adhesion for subsequent organic polymer coatings, adhesives, or biomolecule immobilization.[1] The protocol covers the essential steps of substrate cleaning, plasma activation, solution-phase silane deposition, and post-deposition curing. These procedures are designed for researchers, scientists, and drug development professionals seeking to create robust and reproducible vinyl-functionalized glass surfaces for a variety of applications, including microarrays, cell culture, and biosensors.

Introduction

This compound is an organofunctional silane that acts as a molecular bridge between inorganic substrates and organic materials.[2] Its molecular structure contains two key components: a vinyl group that can react with organic polymers, and three methoxyethoxy groups.[3] In the presence of trace amounts of water, these alkoxy groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups.[3] These silanols then condense with the hydroxyl groups present on the surface of glass, forming stable covalent siloxane (Si-O-Si) bonds.[3][4] This process results in a glass surface functionalized with reactive vinyl groups, ready for further modification or polymerization.[5] This functionalization significantly enhances the interfacial adhesion, durability, and performance of materials applied to the glass.[5]

Materials and Reagents

-

Glass substrates (e.g., microscope slides, coverslips)

-

This compound (98% purity or higher)[6]

-

Hellmanex™ III or similar laboratory detergent

-

Acetone (B3395972) (ACS grade or higher)

-

Methanol (B129727) (Anhydrous)

-

Toluene (B28343) (Anhydrous)

-

Deionized (DI) water or double-distilled water (ddH₂O)

-

Nitrogen gas (high purity)

-

Ultrasonic bath

-

Plasma cleaner

-

Laboratory oven

-

Staining jars or beakers

-

Hot plate

-

Fume hood

Experimental Protocols

This protocol is divided into three main stages: rigorous cleaning of the glass substrate, activation of the surface, and the silanization reaction itself. Performing these steps in a clean, controlled environment is critical for achieving a uniform silane layer.

3.1. Glass Substrate Cleaning (~2 hours)

Proper cleaning is crucial to remove organic and inorganic contaminants and to ensure a high density of hydroxyl groups on the glass surface.

-

Detergent Wash: Place the glass substrates into a staining rack and immerse them in a 1-2% aqueous solution of Hellmanex III. Sonicate for 20 minutes at 50-60°C.[7]

-

DI Water Rinse: Thoroughly rinse the substrates with DI water 10-15 times. It is critical to ensure all detergent is removed.[7]

-